1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole, also known as CPD-1, is a synthetic compound that has been widely studied due to its potential applications in the fields of biochemistry, physiology, and pharmacology. CPD-1 is a small molecule that has been characterized by its low molecular weight and its ability to form hydrogen bonds with other molecules. It is a member of the pyrazole family and is composed of a cyclic ring structure with two nitrogen atoms and one chlorine atom. CPD-1 has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the regulation of gene expression, and the modulation of cell signaling pathways.
Scientific Research Applications
1. Organophosphate Flame Retardants in Human Erythrocytes
- Summary of Application : Tris (2-chloroethyl) phosphate (TCEP) and tris (1-chloro-2-propyl) phosphate (TCPP) are organophosphate flame retardants (OPFRs). The exposure of humans to OPFRs present in air, water, and food leads to their occurrence in the circulation .
- Methods of Application : Erythrocytes were incubated for 24 h with retardants in concentrations ranging from 0.001 to 1000 μg/mL .
- Results : The study revealed that the tested flame retardants only in very high concentrations disturbed redox balance; increased ROS and methemoglobin levels; and induced morphological changes, hemolysis, and eryptosis in the studied cells .
2. MEMS Gas Sensor for 2-Chloroethyl Ethyl Sulfide Detection
- Summary of Application : WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and the corresponding sensing properties were explored .
- Methods of Application : The experimental results show that when the working temperature is 340 °C, the response of the sensor to 2-CEES gas with a concentration of 5.70 ppm is 69%, the response time is 5 s and the recovery time is 42 s .
- Results : The sensor also has the advantages of long-term stability and high selectivity .
3. Chloroethyl Chloroformate in N-dealkylation
- Summary of Application : Chloroethyl chloroformates are a pair of related chemical compounds that can be used to form protecting groups and as N-dealkylating agents .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out. In general, chloroformates are used in organic synthesis for the formation of carbonates and carbamates .
- Results : The results or outcomes obtained would depend on the specific reaction or process being carried out. In general, chloroformates are versatile reagents in organic synthesis .
4. Bis(chloroethyl) Ether in Synthesis of Cough Suppressant
- Summary of Application : Bis(chloroethyl) ether can be used in the synthesis of the cough suppressant fedrilate .
- Methods of Application : It is combined with benzyl cyanide and two molar equivalents of sodamide in a ring-forming reaction .
- Results : The result is the formation of fedrilate, a cough suppressant .
5. Chloroformates in N-dealkylation
- Summary of Application : Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out. In general, chloroformates are used in organic synthesis for the formation of carbonates and carbamates .
- Results : The results or outcomes obtained would depend on the specific reaction or process being carried out. In general, chloroformates are versatile reagents in organic synthesis .
6. 2-Chloroethanol in Organic Synthesis
- Summary of Application : 2-Chloroethanol (also called ethylene chlorohydrin or glycol chlorohydrin) is an organic chemical compound with the chemical formula HOCH2CH2Cl and the simplest beta-halohydrin (chlorohydrin). This colorless liquid has a pleasant ether-like odor. It is miscible with water. The molecule is bifunctional, consisting of both an alkyl chloride and an alcohol functional group .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out. In general, 2-chloroethanol is used in organic synthesis for the formation of various organic compounds .
- Results : The results or outcomes obtained would depend on the specific reaction or process being carried out. In general, 2-chloroethanol is a versatile reagent in organic synthesis .
properties
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGHDGBFXNKMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360760 | |
Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
38460-08-1 | |
Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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